ethyl 2-{2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-1,3-benzodiazol-1-yl}acetate
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Description
Ethyl 2-(2-(2,4-dichlorostyryl)-1H-1,3-benzimidazol-1-yl)acetate is a complex organic compound. It contains a benzimidazole ring, which is a fused benzene and imidazole ring, and a styryl group, which is a derivative of styrene (vinylbenzene). It also has two chlorine atoms attached to the styryl group .
Scientific Research Applications
Synthesis and Antimicrobial Activity
Synthesis and Characterization : Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activity. A study details the synthesis of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, highlighting their significant antimicrobial effects against various bacterial and fungal strains (Salahuddin et al., 2017).
Antibacterial and Antifungal Properties : These compounds exhibit potent activity against pathogens like Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus. This suggests that similar benzimidazole derivatives, including Ethyl 2-(2-(2,4-dichlorostyryl)-1H-1,3-benzimidazol-1-yl)acetate, could potentially be explored for their antimicrobial properties.
Anticancer Applications
Synthesis and Anticancer Screening : Novel benzimidazole derivatives have been synthesized and screened for their anticancer activities. These compounds have shown promising results in inhibiting tumor growth and proliferation in various cancer cell lines, suggesting a potential research pathway for related compounds in oncology (Varshney et al., 2015).
Advanced Material Synthesis
Novel Synthesis Methods : Research has also explored novel synthesis methods for benzimidazole derivatives, such as the use of ionic liquids and ultrasonic irradiation, offering efficient and environmentally friendly pathways for producing these compounds (Zang et al., 2010). This underscores the chemical versatility and the potential for Ethyl 2-(2-(2,4-dichlorostyryl)-1H-1,3-benzimidazol-1-yl)acetate in facilitating green chemistry approaches.
Properties
IUPAC Name |
ethyl 2-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]benzimidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2/c1-2-25-19(24)12-23-17-6-4-3-5-16(17)22-18(23)10-8-13-7-9-14(20)11-15(13)21/h3-11H,2,12H2,1H3/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQLVBYEZSLESJ-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1C=CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1/C=C/C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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